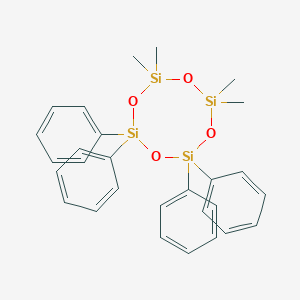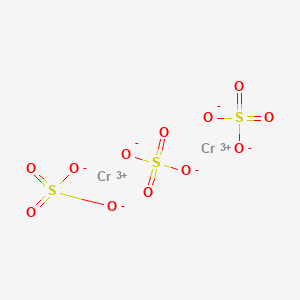
Sulfate de chrome
Vue d'ensemble
Description
Chromium (III) sulfate usually refers to the inorganic compounds with the formula Cr2(SO4)3.x(H2O), where x can range from 0 to 18 . These salts are usually either violet or green solids that are soluble in water . It is commonly used in tanning leather .
Synthesis Analysis
Basic chromium sulfate is produced from chromate salts by reduction with sulfur dioxide . The reduction could formally be written: Na2Cr2O7 + 3 SO2 + H2O → Cr2(SO4)3 + 2 NaOH .
Molecular Structure Analysis
The molecular formula of Chromium (III) sulfate is Cr2(SO4)3 . The average mass is 392.180 Da and the monoisotopic mass is 391.736206 Da .
Chemical Reactions Analysis
Chromium (III) sulfate is produced from chromate salts by reduction with sulfur dioxide . The reduction could formally be written: Na2Cr2O7 + 3 SO2 + H2O → Cr2(SO4)3 + 2 NaOH .
Physical and Chemical Properties Analysis
Chromium (III) sulfate is a violet solid that readily dissolves in water to give the metal aquo complex . The chemical formula is Cr2(SO4)3 . The average mass is 392.180 Da and the monoisotopic mass is 391.736206 Da .
Applications De Recherche Scientifique
Sulfate de chrome dans la recherche scientifique
Le this compound, connu chimiquement sous le nom de Cr2(SO4)3, a diverses applications dans la recherche scientifique et l'industrie. Voici des sections détaillées sur six applications uniques du this compound :
Métallurgie : Le this compound est utilisé dans l'industrie métallurgique pour la production de chrome métallique par diverses méthodes. Il joue un rôle dans l'oxydation chromique des composés organiques et est impliqué dans le processus d'extraction du chrome à partir de ses minerais .
Teintures et pigments : Dans la production de teintures et de pigments, le this compound sert de mordant qui aide à fixer les teintures sur les tissus. Il est particulièrement utile dans la teinture de la laine et d'autres textiles .
Conservateurs du bois : En tant que conservateur du bois, le this compound est utilisé pour prévenir la décomposition et améliorer la durabilité des produits en bois. Il est souvent combiné à d'autres produits chimiques pour créer des formulations qui protègent le bois des attaques fongiques et des insectes .
Applications de fonderie : Dans les applications de fonderie, le this compound est utilisé dans la préparation des moules et des noyaux. Il agit comme un liant qui améliore la résistance et l'intégrité des moules en sable utilisés pour la coulée des métaux .
Catalyse : Le this compound trouve une utilisation comme catalyseur dans diverses réactions chimiques. Ses propriétés facilitent l'accélération des vitesses de réaction, ce qui le rend précieux dans les milieux de recherche où un contrôle précis de la cinétique des réactions est requis .
Tannage : Dans le tannage du cuir, le this compound est utilisé pour réticuler les fibres de collagène à l'intérieur des peaux, les transformant en cuir. Ce processus confère au cuir sa durabilité, sa flexibilité et sa résistance à l'eau et à la dégradation microbienne .
Traitement de surface : Le this compound est également utilisé dans les procédés de traitement de surface tels que le revêtement de conversion chimique pour les alliages de métaux légers. Il offre d'excellentes performances de protection contre la corrosion et des fonctions d'auto-réparation .
Mécanisme D'action
Target of Action
Chromium sulfate, also known as chromic sulfate, primarily targets the insulin receptor (IR) . The insulin receptor plays a crucial role in the regulation of blood glucose levels, insulin resistance, and lipid metabolism .
Mode of Action
Chromium sulfate interacts with its target, the insulin receptor, by upregulating insulin-stimulated insulin signal transduction . This interaction affects effector molecules downstream of the insulin receptor, enhancing insulin sensitivity .
Biochemical Pathways
Chromium sulfate affects the insulin signaling pathway . Upon activation by ligands, the intracellular β-subunit of the insulin receptor autophosphorylates and activates the tyrosine kinase domain of the insulin receptor . This leads to the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K further activates downstream reaction cascades to activate protein kinase B (Akt), ultimately promoting the translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulating glucose uptake .
Pharmacokinetics
The pharmacokinetics of chromium sulfate involve its absorption, distribution, metabolism, and excretion (ADME). Chromium sulfate is rapidly absorbed into the blood and slowly eliminated after oral administration . This could lead to the accumulation of chromium in vivo . Most absorbed chromium is excreted mainly in the urine, accounting for 80% of total excretion of chromium; small amounts are lost in hair, perspiration, and bile .
Result of Action
The action of chromium sulfate results in enhanced insulin sensitivity and improved glucose metabolism . In chromium deficiency, intravenous administration of chromium sulfate results in normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency . In human cells in vitro, cr (vi) caused chromosomal aberrations, sister chromatid exchanges, and oxidative dna damage .
Action Environment
The action of chromium sulfate can be influenced by environmental factors. For instance, pH and solvents, especially organic solvents, can enhance the maximum uptake of chromium into the skin . Furthermore, the ubiquity of hexavalent chromium (Cr (VI)) from industrial activities poses a critical environmental threat due to its persistence, toxicity, and mutagenic potential .
Safety and Hazards
Orientations Futures
Several studies were conducted to improve the efficiency of the microbial mechanism for removing Chromium . Among these studies, genetic engineering, using microbial consortium, using nano-material, and designing higher efficiency bioreactors showed promising results in detoxifying Chromium from the environment .
Analyse Biochimique
Biochemical Properties
Chromium sulfate interacts with various biomolecules. For instance, it can form complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways . Chromium sulfate can also change performance, immune responses, glucose and fatty acid metabolism, and antioxidant status in dairy cows .
Cellular Effects
Chromium sulfate has significant effects on various types of cells and cellular processes. For example, it can cause damage to sperm along with the male reproductive system, affect various biological systems, and lead to numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine .
Molecular Mechanism
The molecular mechanism of chromium sulfate involves its interactions with biomolecules. Chromium-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of chromium sulfate can change over time in laboratory settings. For instance, the chromium-reducing ability of a strain of sulfate-reducing bacteria was found to be 500 mg/L, with the optimum cultivation time being 24 hours .
Dosage Effects in Animal Models
The effects of chromium sulfate can vary with different dosages in animal models. For example, in dairy cows, chromium sulfate supplementation has been found to affect dry matter intake, milk production, and milk composition .
Metabolic Pathways
Chromium sulfate is involved in several metabolic pathways. For instance, it is involved in the reduction of chromate ions from the cell cytoplasm and reduction of Cr (VI) to Cr (III) .
Transport and Distribution
Chromium sulfate is transported and distributed within cells and tissues. For example, in vascular plants, sulfate ions are taken up from the soil environment to the outermost cell layers of roots and horizontally transferred to the vascular tissues for further distribution to distant organs .
Subcellular Localization
The subcellular localization of chromium sulfate involves its storage in specific compartments within the cell. For instance, in the plant Leersia hexandra Swartz, chromium sulfate was preferentially stored in the cell walls of roots and the vacuoles of leaves .
Propriétés
IUPAC Name |
chromium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVQDDAKZFPFI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2(SO4)3, Cr2O12S3 | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | chromium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Chromium(III) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20890642 | |
| Record name | Chromium sulfate (Cr2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium(III) sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |
| Record name | CHROMIUM (III) SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIUM (III) SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Peach-colored solid, Red powder, Violet or red powder | |
CAS No. |
10101-53-8, 14489-25-9 | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium(III) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium sulfate (Cr2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMIUM (III) SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212 °F (USCG, 1999), Decomposes >700 °C | |
| Record name | CHROMIC SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIUM (III) SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
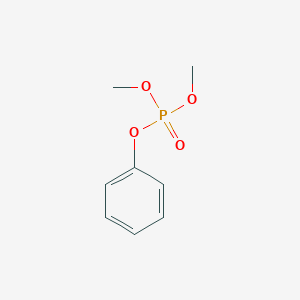
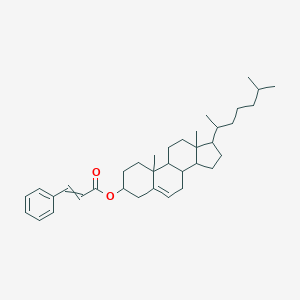
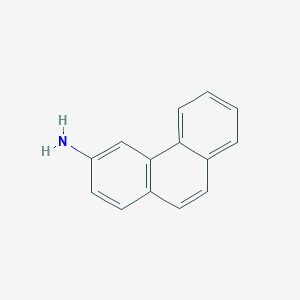

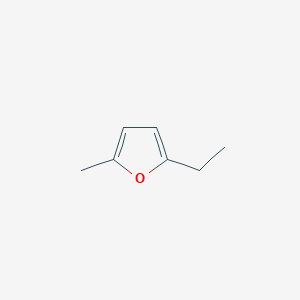




![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
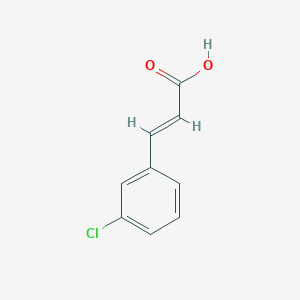
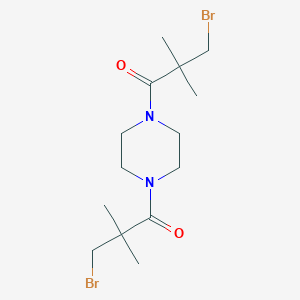
![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)
